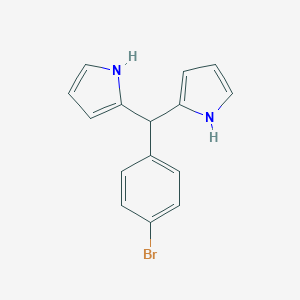

5-(4-Bromophenyl)dipyrromethane

Overview

Description

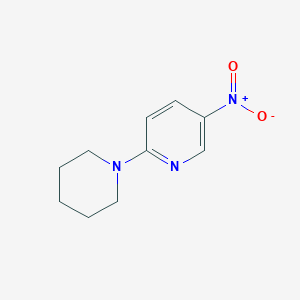

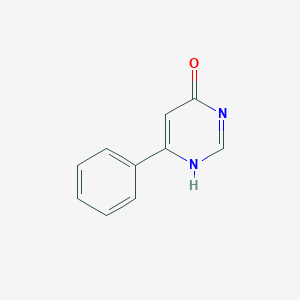

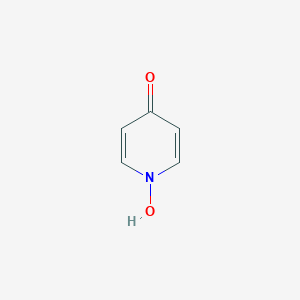

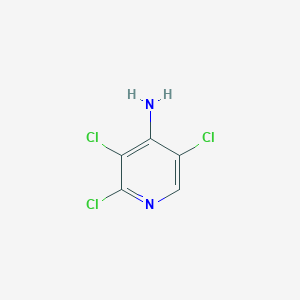

5-(4-Bromophenyl)dipyrromethane is a chemical compound with the molecular formula C15H13BrN2 . It is used for research and development purposes .

Synthesis Analysis

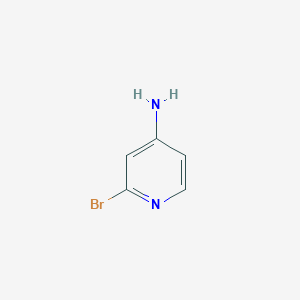

5-(4-Bromophenyl)dipyrromethane is a pyrrole building block for porphyrin synthesis . A new methodology for porphyrin synthesis has been developed. This is a simple two-step protocol. The first step involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl .Molecular Structure Analysis

The molecular structure of 5-(4-Bromophenyl)dipyrromethane is characterized by the presence of a bromophenyl group attached to a dipyrromethane core .Chemical Reactions Analysis

The compound is used in the synthesis of porphyrins, which involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl .Physical And Chemical Properties Analysis

The molecular weight of 5-(4-Bromophenyl)dipyrromethane is 301.18 g/mol . Further physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis of Porphyrins

5-(4-Bromophenyl)dipyrromethane: is a critical building block in the synthesis of porphyrins . Porphyrins are organic compounds that play a vital role in several biological functions, including oxygen transport and photosynthesis. The versatility of 5-(4-Bromophenyl)dipyrromethane allows for the creation of various porphyrin structures, which can be used in medical imaging, photodynamic therapy, and as catalysts in organic reactions.

Development of Fluorescent Probes

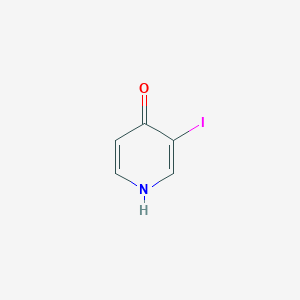

The compound serves as a precursor for the synthesis of BODIPY dyes . These dyes are renowned for their stability and high fluorescence quantum yield, making them excellent candidates for use as fluorescent probes in biological imaging. They can be used to track biological processes in real-time, aiding in the study of cellular functions and the diagnosis of diseases.

Creation of Organometallic Complexes

5-(4-Bromophenyl)dipyrromethane: is used to synthesize organometallic complexes . These complexes have a wide range of applications, including serving as catalysts for polymerization reactions, C-H bond amination, and as precursors for various metal complexes used in organic synthesis and industrial processes.

Electrocatalysis

The compound has been utilized in the synthesis of electrocatalysts . Electrocatalysts developed using 5-(4-Bromophenyl)dipyrromethane can enhance the efficiency of fuel cells and electrolyzers, which are crucial for the development of clean energy technologies.

Hydroamination Reactions

5-(4-Bromophenyl)dipyrromethane: -derived zirconium complexes have been applied in olefin hydroamination . This process is significant in the pharmaceutical industry for the synthesis of amines, which are key intermediates in the production of active pharmaceutical ingredients.

Hydrogen Transfer Catalysis

Complexes derived from 5-(4-Bromophenyl)dipyrromethane have been used as hydrogen transfer catalysts under aqueous and aerobic conditions . This application is particularly important in green chemistry, where such catalysts can help in developing more sustainable chemical processes by facilitating the transfer of hydrogen atoms in various reactions.

Mechanism of Action

Safety and Hazards

When handling 5-(4-Bromophenyl)dipyrromethane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

2-[(4-bromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDXTHJAKNMBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(C2=CC=C(C=C2)Br)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474216 | |

| Record name | 5-(4-BROMOPHENYL)DIPYRROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)dipyrromethane | |

CAS RN |

159152-11-1 | |

| Record name | 5-(4-BROMOPHENYL)DIPYRROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.